
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide, also known as CMOS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMOS is a sulfonamide derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inducing apoptosis and inhibiting cell proliferation. This compound may also exert its analgesic activity by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of pain and inflammation. Additionally, this compound may exert its inhibition of carbonic anhydrase activity by binding to the active site of the enzyme.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In addition to its anticancer and analgesic activities, this compound has been shown to exhibit anti-inflammatory and antioxidant activities. Studies have also suggested that this compound may have potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and neuroinflammation in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, this compound exhibits potent activity in various assays, which makes it a useful tool for studying various biological processes. However, one limitation of using this compound in lab experiments is its high cost, which may limit its use in some research settings.
Orientations Futures
There are several future directions for the study of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide. One direction is the further evaluation of its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is the further evaluation of its potential as an analgesic agent, particularly in animal models of chronic pain. Additionally, the potential of this compound as an inhibitor of carbonic anhydrase may warrant further investigation for its potential therapeutic applications in diseases such as glaucoma and epilepsy. Finally, the potential neuroprotective effects of this compound may warrant further investigation for its potential therapeutic applications in neurodegenerative diseases.
Méthodes De Synthèse
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide can be synthesized using various methods, including the reaction of 2-chlorobenzoyl chloride with 5-amino-1,2,4-oxadiazole in the presence of triethylamine, followed by the reaction of the resulting product with 4-methoxybenzenesulfonyl chloride. Another method involves the reaction of 2-chlorobenzoyl chloride with 5-amino-1,2,4-oxadiazole in the presence of sodium hydroxide, followed by the reaction of the resulting product with 4-methoxybenzenesulfonyl chloride. These methods have been used to synthesize this compound with high purity and yield.
Applications De Recherche Scientifique
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, this compound has been evaluated for its potential as an anticancer agent. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. In pharmacology, this compound has been evaluated for its potential as a novel analgesic agent. Studies have shown that this compound exhibits potent analgesic activity in animal models of pain. In biochemistry, this compound has been evaluated for its potential as an inhibitor of carbonic anhydrase. Studies have shown that this compound exhibits potent inhibition of carbonic anhydrase, which may have potential therapeutic applications for diseases such as glaucoma and epilepsy.
Propriétés
IUPAC Name |
N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S/c1-11(21-26(22,23)13-9-7-12(24-2)8-10-13)17-19-16(20-25-17)14-5-3-4-6-15(14)18/h3-11,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVYDTXOPFIADC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2Cl)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7697707.png)
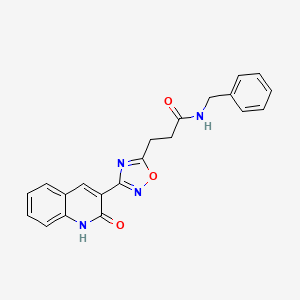
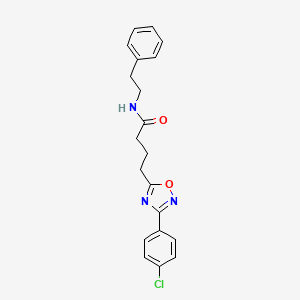
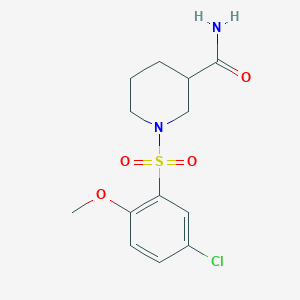
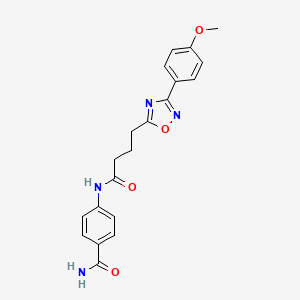
![N-(2-methylpropyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7697750.png)
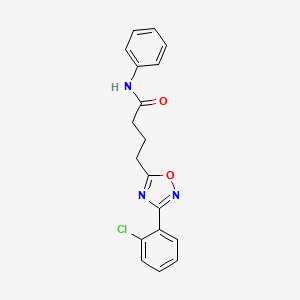



![2-[N-(2-phenylethyl)methanesulfonamido]-N-propylacetamide](/img/structure/B7697800.png)
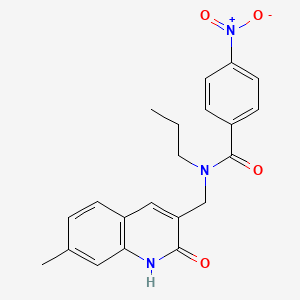

![2-[4-(diethylsulfamoyl)phenoxy]acetamide](/img/structure/B7697822.png)